N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide: is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a thiophene ring
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S2/c1-31-17-4-2-3-16(14-17)26-8-10-27(11-9-26)33(29,30)20-7-12-32-21(20)22(28)25-15-5-6-18(23)19(24)13-15/h2-7,12-14H,8-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSZQLWLJEUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Coupling with the Fluorinated Phenyl Ring: The final coupling step involves the reaction of the intermediate with 3,4-difluoroaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenated intermediates can react with nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a potent pharmacological agent due to its structural characteristics. It falls under the category of thiophene derivatives, which are recognized for their diverse biological activities. The sulfonamide group in its structure contributes to its potential as an effective drug candidate.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit anticancer properties. For instance, derivatives of piperazine have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
Neurological Applications
Research into the neurological applications of this compound suggests potential use in treating neuropathic pain and other central nervous system disorders. The interaction of piperazine-based compounds with serotonin receptors indicates their role as anxiolytics or antidepressants. Studies have shown that modifications in the piperazine structure can enhance the efficacy of these compounds in managing anxiety and depression .
Pharmacological studies reveal that this compound interacts with various biological targets, including receptors involved in pain perception and mood regulation.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- A study highlighted the use of similar compounds in managing chronic pain conditions, demonstrating significant improvements compared to placebo controls .
- Another investigation focused on the antidepressant properties of piperazine-based drugs, showing enhanced mood stabilization in clinical trials involving patients with major depressive disorder .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The fluorinated phenyl rings and piperazine moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- N-(3,4-difluorophenyl)-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Uniqueness
The unique combination of fluorinated aromatic rings, a piperazine moiety, and a thiophene ring distinguishes this compound from others. The presence of the methoxy group on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H23F2N3O2S |
| Molecular Weight | 375.412 g/mol |
| CAS Number | 923024-69-5 |
| LogP | 3.776 |
| PSA (Polar Surface Area) | 48.3 Ų |
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Receptor Modulation : The compound has shown significant affinity for various receptors, including dopamine receptors, which may contribute to its psychoactive properties.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have reported the compound's efficacy against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values were recorded at approximately 0.65 µM, indicating potent anticancer activity.
- HCT-116 (Colorectal Cancer) : The compound exhibited comparable efficacy with IC50 values around 1.54 µM.
These findings suggest that the compound could be developed as a novel anticancer agent.
Antimicrobial Activity
Research has indicated that certain analogs of this compound possess antimicrobial properties against various pathogens. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Potential
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis markers such as caspase-3 activation .
Study 2: Receptor Binding Affinity
In another study focusing on receptor interactions, the compound was assessed for its binding affinity to dopamine receptors. Results indicated a high selectivity for D3 receptors over D2 receptors, with K(i) values around 1 nM, highlighting its potential use in neurological applications .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Answer: Synthesis typically involves coupling reactions between the thiophene-2-carboxamide core and the sulfonated piperazine moiety. Key steps include:
- Sulfonylation : React the piperazine derivative with a sulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide bridge .
- Amide Coupling : Use coupling agents like HBTU or BOP with a tertiary amine (e.g., EtN) to attach the 3,4-difluorophenyl group to the thiophene ring .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine substituents at 3,4-positions on the phenyl ring and methoxy group orientation) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~540–550 Da) and isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a methanol/water mobile phase .
Q. What reaction mechanisms are critical for modifying the sulfonamide or piperazine moieties?
Answer:
- Sulfonamide Formation : Nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride .
- Piperazine Substitution : Replace the 3-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) .
Advanced Research Questions
Q. How can computational modeling optimize reactivity or predict biological activity?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for sulfonylation or amide coupling, identifying transition states and energy barriers .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to predict binding affinity based on the compound’s sulfonamide-thiophene scaffold .
- ICReDD Workflow : Integrate computational predictions with experimental validation to prioritize synthetic routes .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Core Modifications : Replace the thiophene ring with furan or pyrrole to assess electronic effects on activity .
- Substituent Screening : Synthesize analogs with varying phenyl substituents (e.g., -Cl, -CF) to evaluate steric and electronic impacts .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., phosphodiesterases) with dose-response curves (IC values) .
Q. How can researchers optimize solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 10:30:60) to balance solubility and biocompatibility .
- Salt Formation : Convert the carboxamide to a sodium salt via reaction with NaHCO .
- Design of Experiments (DoE) : Apply factorial design to evaluate pH, temperature, and solvent effects on solubility .
Q. What advanced analytical techniques resolve contradictory spectral data?
Answer:
Q. How do heterocyclic systems (thiophene/piperazine) influence metabolic stability?
Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The thiophene ring may undergo CYP450-mediated oxidation, while the sulfonamide group resists hydrolysis .
- Stability Screening : Compare half-life (t) in simulated gastric fluid (pH 2) vs. plasma .
Q. What statistical approaches analyze contradictory biological activity data across studies?
Answer:
- Meta-Analysis : Aggregate IC values from multiple assays using a random-effects model to account for variability in experimental conditions .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., cell line differences, assay protocols) .
Q. How can green chemistry principles improve the synthesis of this compound?
Answer:
- Solvent Replacement : Substitute THF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
- Catalytic Recycling : Immobilize coupling agents (e.g., HBTU) on magnetic nanoparticles to reduce waste .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <2 hours with controlled temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
